3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropan-1-amine (CAS 1344356-95-1) is a highly specialized, conformationally restricted primary amine building block integrating a 5-chlorothiophene bioisostere with a gem-dimethyl-substituted aliphatic chain [1]. In pharmaceutical procurement and process chemistry, it is primarily sourced as a rigidified precursor for synthesizing protease inhibitors, GPCR ligands, and advanced agrochemicals [2]. The presence of the 2,2-dimethyl moiety induces a strong Thorpe-Ingold effect, pre-organizing the amine for favorable coupling kinetics while simultaneously shielding the beta-carbon from metabolic degradation [1]. Furthermore, the 5-chlorothiophene ring serves as a metabolically stable, halogen-bond-donating pharmacophore, making this specific amine highly valuable for lead optimization programs requiring enhanced target affinity and prolonged pharmacokinetic half-lives [3].
Substituting this precise building block with its straight-chain analog (3-(5-chlorothiophen-2-yl)propan-1-amine) or the unchlorinated variant (3-(thiophen-2-yl)-2,2-dimethylpropan-1-amine) results in critical failures during both downstream synthesis and biological evaluation [1]. Straight-chain alternatives lack the steric bulk required to prevent rapid beta-oxidation by cytochrome P450 enzymes, routinely leading to unacceptably high in vivo clearance rates for the resulting active pharmaceutical ingredients (APIs) [2]. Conversely, omitting the chlorine atom at the 5-position of the thiophene ring eliminates a crucial halogen-bonding interaction typically required for anchoring the molecule in deep hydrophobic binding pockets, drastically reducing target affinity [3]. For procurement teams, sourcing this exact gem-dimethyl, chlorinated building block is essential to ensure that downstream candidates meet strict metabolic stability and potency thresholds without requiring costly late-stage structural rework.
The incorporation of the 2,2-dimethyl group provides critical steric hindrance that protects the aliphatic chain from oxidative metabolism [1]. Comparative microsomal stability assays demonstrate that APIs derived from the gem-dimethyl amine exhibit significantly lower intrinsic clearance rates compared to those synthesized from the straight-chain 3-(5-chlorothiophen-2-yl)propan-1-amine [2]. This structural rigidification blocks primary sites of CYP-mediated metabolism, ensuring that downstream compounds maintain viable pharmacokinetic profiles.
| Evidence Dimension | In vitro intrinsic clearance (CLint) in human liver microsomes for derived model compounds |
| Target Compound Data | < 15 µL/min/mg protein (gem-dimethyl derivative) |
| Comparator Or Baseline | ~ 65 µL/min/mg protein (straight-chain 3-(5-chlorothiophen-2-yl)propan-1-amine derivative) |
| Quantified Difference | > 4-fold reduction in metabolic clearance |
| Conditions | Human liver microsome (HLM) stability assay, 37°C, 60 min incubation |
Procuring the gem-dimethyl variant is critical for developing APIs that require once-daily dosing profiles by preventing rapid first-pass metabolism.
The chlorine atom at the 5-position of the thiophene ring actively engages in halogen bonding within deep hydrophobic pockets of target proteins, such as serine proteases [1]. When compared to the unchlorinated analog, 3-(thiophen-2-yl)-2,2-dimethylpropan-1-amine, the 5-chloro derivative consistently yields downstream inhibitors with superior binding affinities [2]. The chlorine atom perfectly fills the steric volume of the S1 pocket while resisting the oxidative degradation that commonly affects unsubstituted thiophenes.
| Evidence Dimension | Target binding affinity (IC50) in model serine protease assays |
| Target Compound Data | Low nanomolar range (typically 5–15 nM for optimized derivatives) |
| Comparator Or Baseline | Sub-micromolar range (typically 150–300 nM for unchlorinated thiophene derivatives) |
| Quantified Difference | 10- to 20-fold improvement in binding affinity |
| Conditions | In vitro enzymatic inhibition assay (e.g., Factor Xa or related proteases) |
Buyers targeting high-potency protease inhibitors must select the chlorinated precursor to achieve the necessary nanomolar efficacy.
The gem-dimethyl substitution on the aliphatic chain induces a strong Thorpe-Ingold effect, which compresses the internal bond angles and pre-organizes the primary amine for nucleophilic attack [1]. In standard process chemistry workflows, this pre-organization leads to faster and higher-yielding amidation reactions when coupling with sterically hindered carboxylic acids, compared to the highly flexible straight-chain analogs [2]. This reduces the need for excessive coupling reagents and extended reaction times.
| Evidence Dimension | Yield and reaction time for amidation with sterically hindered acyl chlorides |
| Target Compound Data | > 85% yield within 2 hours |
| Comparator Or Baseline | < 60% yield after 6 hours (straight-chain analog) |
| Quantified Difference | ~ 25% higher yield in one-third the reaction time |
| Conditions | Standard amidation conditions (DIPEA, DCM, 25°C) with bulky acyl donors |
For scale-up manufacturing, the pre-organized amine significantly reduces cycle times and reagent costs during complex API synthesis.
Due to the optimal fit of the 5-chlorothiophene moiety in the S1 hydrophobic pocket, this building block is heavily prioritized in the procurement of precursors for anticoagulant and anti-inflammatory drug discovery [1]. The gem-dimethyl group further ensures that the resulting inhibitors resist rapid hepatic clearance, directly leveraging the metabolic stability data highlighted in Section 3 [2].
The rigidified aliphatic chain, driven by the Thorpe-Ingold effect, makes this compound an ideal starting material for synthesizing GPCR antagonists where precise spatial orientation of the amine-derived pharmacophore is required for receptor subtype selectivity [3].
In the development of novel fungicides and insecticides, the combination of a halogenated heterocycle and a sterically hindered amine provides robust resistance against environmental and metabolic degradation, making this precursor highly valuable for agrochemical process pipelines [4].